

Application Notes: Pionin Delivery Systems for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pionin*

Cat. No.: B091365

[Get Quote](#)

1. Introduction

Pionin (Polyquaternium-73) is a potent antimicrobial and anti-inflammatory agent recognized for its efficacy against acne-causing bacteria like *Propionibacterium acnes* and its ability to inhibit melanin synthesis.^[1] Its application in topical formulations, however, is often limited by the formidable barrier of the skin's outermost layer, the stratum corneum, which restricts the penetration of active ingredients to the target sites within the epidermis and dermis.^[2] To overcome this limitation, advanced drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and microemulsions can be employed. These carriers can encapsulate **pionin**, protecting it from degradation, improving its solubility, and facilitating its transport across the skin barrier to enhance its therapeutic effect.^{[3][4][5]}

This document provides detailed application notes and protocols for the formulation and evaluation of **pionin**-loaded delivery systems designed to enhance its cutaneous penetration.

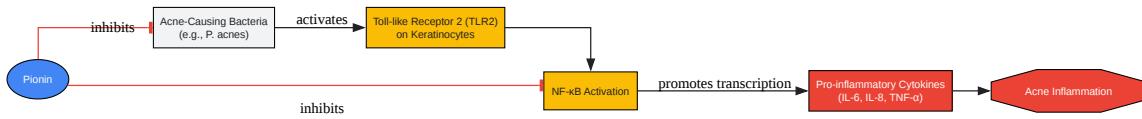
2. Rationale for Delivery System Selection

- **Liposomes:** These are vesicular structures composed of phospholipid bilayers similar to cell membranes.^[6] They can encapsulate both hydrophilic and lipophilic compounds and are known to enhance skin hydration and drug deposition into the epidermis.^{[6][7]}
- **Solid Lipid Nanoparticles (SLNs):** SLNs are colloidal carriers made from solid lipids. They offer advantages like high stability, controlled release, and occlusive properties that hydrate the stratum corneum, thereby increasing drug penetration.^{[8][9][10]}

- Microemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant.[11][12] Their small droplet size (typically under 150 nm) and the presence of surfactants can effectively fluidize the lipid bilayers of the stratum corneum, significantly enhancing drug permeation.[4][11]

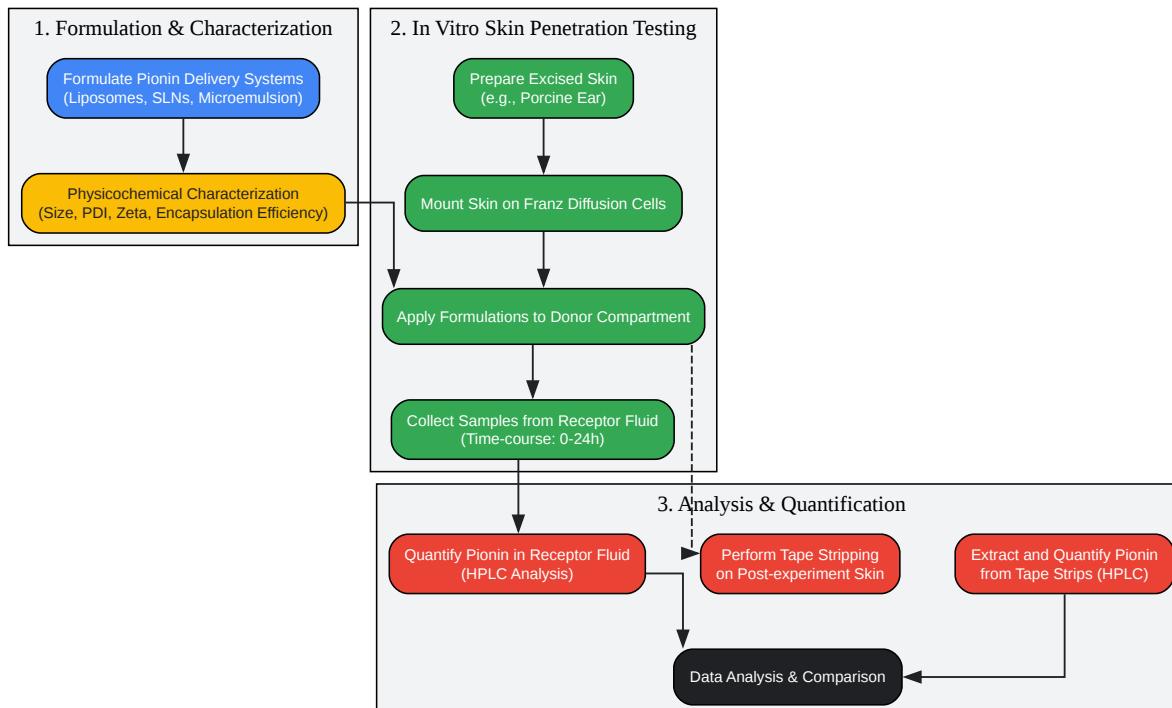
3. Data Presentation: Physicochemical and Penetration Characteristics (Hypothetical Data)

The following tables summarize the expected quantitative data from the characterization and evaluation of hypothetical **pionin**-loaded delivery systems compared to a standard **pionin** solution.

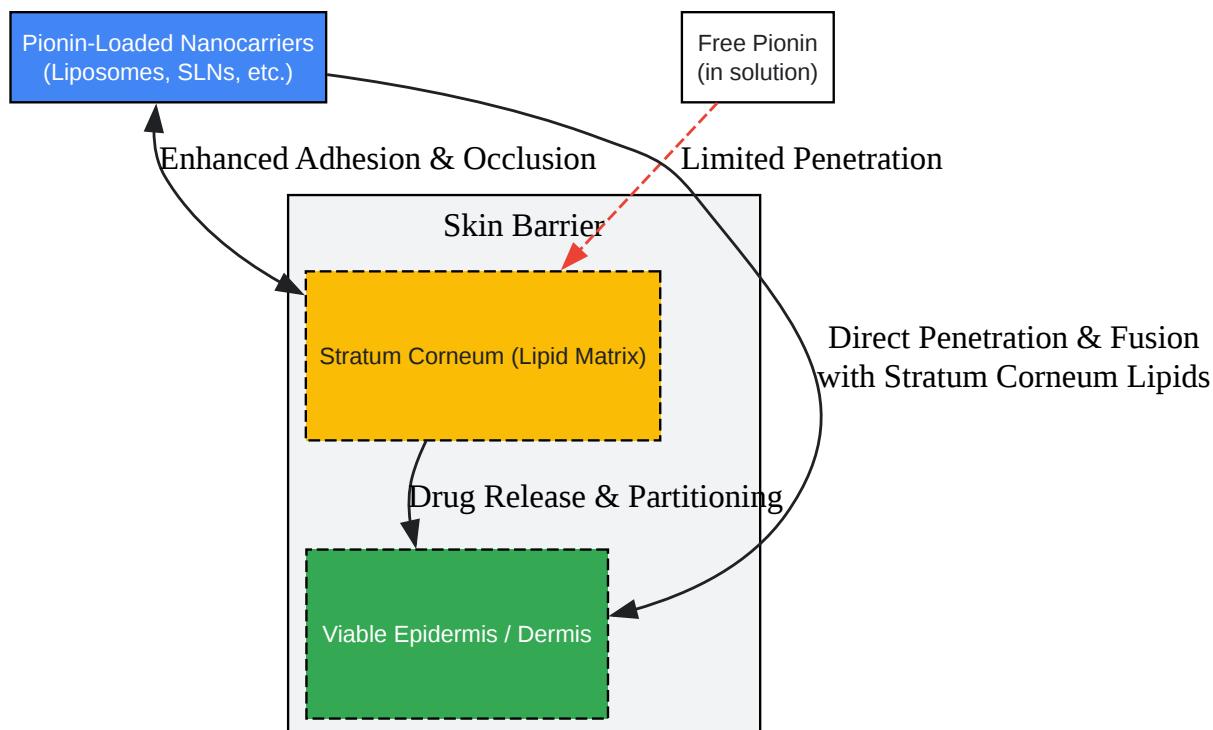

Table 1: Physicochemical Properties of **Pionin** Formulations

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
Pionin-Liposomes	150 ± 10.2	0.21 ± 0.05	-25.4 ± 2.1	75.3 ± 4.5
Pionin-SLNs	180 ± 12.5	0.25 ± 0.03	-30.1 ± 1.8	82.1 ± 3.8
Pionin-Microemulsion	25 ± 5.1	0.15 ± 0.02	-15.8 ± 2.5	95.7 ± 2.2

Table 2: In Vitro Skin Penetration Parameters of **Pionin** Formulations after 24 hours


Formulation	Cumulative Amount Permeated ($\mu\text{g}/\text{cm}^2$)	Steady-State Flux (J _{ss}) ($\mu\text{g}/\text{cm}^2/\text{h}$)	Amount in Stratum Corneum ($\mu\text{g}/\text{cm}^2$)
Pionin Solution (Control)	1.5 ± 0.3	0.06 ± 0.01	5.2 ± 0.8
Pionin-Liposomes	6.8 ± 0.9	0.28 ± 0.04	15.7 ± 1.5
Pionin-SLNs	8.2 ± 1.1	0.34 ± 0.05	18.9 ± 2.1
Pionin-Microemulsion	15.5 ± 2.0	0.65 ± 0.07	12.3 ± 1.3

Visualizations


[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **Pionin** in acne treatment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **Pionin** delivery systems.

[Click to download full resolution via product page](#)

Caption: Mechanism of nanocarrier-enhanced skin penetration.

Experimental Protocols

Protocol 1: Preparation of **Pionin**-Loaded Liposomes (Thin-Film Hydration)

Objective: To encapsulate **pionin** into multilamellar liposomal vesicles.

Materials:

- Soybean Phosphatidylcholine (SPC)
- Cholesterol
- **Pionin**
- Chloroform and Methanol (2:1 v/v)
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator, bath sonicator, probe sonicator

Methodology:

- Dissolve SPC, cholesterol (e.g., at a 4:1 molar ratio), and a specified amount of **pionin** in the chloroform:methanol solvent mixture in a round-bottom flask.
- Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C).
- Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.
- Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask in the water bath (without vacuum) for 1 hour. This will form multilamellar vesicles (MLVs).
- To reduce the size of the MLVs, subject the liposomal dispersion to bath sonication for 30 minutes, followed by probe sonication (e.g., 5 minutes, 40% amplitude, pulse on/off cycles) in an ice bath to prevent lipid degradation.
- The resulting liposomal suspension is then stored at 4°C for characterization.

Protocol 2: Preparation of **Pionin**-Loaded SLNs (High-Pressure Homogenization)

Objective: To formulate **pionin** into solid lipid nanoparticles.

Materials:

- Solid Lipid (e.g., Compritol® 888 ATO)
- Surfactant (e.g., Poloxamer 188)
- **Pionin**
- Purified Water
- High-shear homogenizer, high-pressure homogenizer (HPH)

Methodology:

- Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the **pionin** in the molten lipid phase.
- Heat the aqueous phase, containing the dissolved surfactant, to the same temperature.
- Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.
- Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 5 cycles at 500 bar followed by 10 cycles at 1000 bar).
- Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.
- Store the SLN dispersion at 4°C.

Protocol 3: In Vitro Skin Permeation Study (Franz Diffusion Cell Assay)

Objective: To quantify the rate and extent of **pionin** penetration through the skin from different formulations.[\[13\]](#)[\[14\]](#)

Materials:

- Franz diffusion cells (static or flow-through).[\[13\]](#)[\[15\]](#)
- Excised full-thickness skin (e.g., porcine ear or human cadaver skin).[\[16\]](#)

- Receptor fluid: PBS (pH 7.4) with a suitable solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.
- Formulations to be tested.
- Magnetic stirrer, water bath/circulator.
- HPLC system for analysis.

Methodology:

- Prepare excised skin by carefully removing subcutaneous fat and hair.
- Mount the skin sample onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor fluid.[13][17]
- Equilibrate the system for 30 minutes at $32 \pm 1^\circ\text{C}$ to mimic physiological skin temperature. [13]
- Apply a finite dose (e.g., 10 mg/cm²) of the **pionin** formulation uniformly onto the skin surface in the donor compartment.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 μL) from the receptor compartment for analysis, immediately replacing it with an equal volume of fresh, pre-warmed receptor fluid.[14]
- Analyze the collected samples for **pionin** concentration using a validated HPLC method.
- At the end of the experiment (24 hours), dismount the skin, wipe the surface to remove excess formulation, and proceed to tape stripping (Protocol 4).

Protocol 4: Stratum Corneum Quantification (Tape Stripping)

Objective: To determine the amount of **pionin** retained in the stratum corneum after the permeation study.[18][19]

Materials:

- Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape).[20]
- Forceps.
- Solvent for extraction (e.g., Methanol).
- Vials.

Methodology:

- Following the permeation study, place the skin sample on a flat surface.
- Press a piece of adhesive tape firmly onto the treated skin area for 10 seconds using a constant weight or roller to ensure uniform contact.[18]
- Rapidly remove the tape strip in one swift motion.
- Place the first tape strip into a vial containing a known volume of extraction solvent.
- Repeat the stripping process 15-20 times on the same skin area, placing each subsequent tape into a separate vial.[18][19]
- Vortex the vials for several minutes and/or sonicate to extract the **pionin** from the tape and corneocytes.
- Analyze the **pionin** concentration in the solvent using a validated HPLC method.
- The total amount of **pionin** in the stratum corneum is calculated by summing the amounts found on all tape strips.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. Transdermal drug delivery: penetration enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microemulsions and Nanoemulsions in Skin Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-based nano-delivery systems for skin delivery of drugs and bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. correctiveskin.com [correctiveskin.com]
- 8. Nanoparticles for Topical Application in the Treatment of Skin Dysfunctions—An Overview of Dermo-Cosmetic and Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles and their interactions with the dermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Particle size reduction equipment: microemulsions for drug delivery [pion-inc.com]
- 12. mdpi.com [mdpi.com]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. xenometrix.ch [xenometrix.ch]
- 17. mmsl.cz [mmsl.cz]
- 18. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 19. researchgate.net [researchgate.net]
- 20. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Pionin Delivery Systems for Enhanced Skin Penetration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091365#pionin-delivery-systems-for-enhanced-skin-penetration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com